

# Application Notes and Protocols for Oral Administration of AZD2906 in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD2906** is a potent and selective full agonist of the glucocorticoid receptor (GR) designed for oral administration.[1] As a non-steroidal modulator, it drives glucocorticoid response element (GRE) gene expression and has demonstrated protective effects in a mouse model of TNF-induced inflammation.[1] These application notes provide a detailed protocol for the preparation and oral administration of **AZD2906** in mice for preclinical research.

Disclaimer: The following protocols are based on available information and general practices for oral administration of small molecules in mice. No specific formulation or pharmacokinetic data for **AZD2906** in mice is publicly available. Therefore, researchers must conduct preliminary studies to determine the optimal vehicle, dosage, and tolerability for their specific experimental model.

## **Quantitative Data Summary**

Due to the absence of publicly available pharmacokinetic data for **AZD2906** in mice, this table summarizes its known properties and provides a template for researchers to record their own experimental data.



| Parameter                                                 | Value/Recommendation                                                                                 | Reference/Notes                                                                                     |
|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Compound Name                                             | AZD2906                                                                                              |                                                                                                     |
| Mechanism of Action                                       | Glucocorticoid Receptor (GR) Full Agonist                                                            | [1]                                                                                                 |
| Molecular Weight                                          | Not publicly available                                                                               | Refer to supplier's documentation.                                                                  |
| In Vitro Potency                                          | GR binding affinity: 2.8 nM                                                                          | [1]                                                                                                 |
| EC50 (LPS induced TNF-α production in human PBMC): 2.2 nM | [1]                                                                                                  |                                                                                                     |
| Recommended Route of Administration                       | Oral (gavage)                                                                                        | [1]                                                                                                 |
| Suggested Starting Dose<br>Range                          | 1 - 10 mg/kg                                                                                         | Based on doses of other GR agonists (e.g., dexamethasone) in similar models. Requires optimization. |
| Recommended Vehicle (to be tested)                        | 0.5% (w/v) Methylcellulose in sterile water                                                          | A common vehicle for oral gavage.                                                                   |
| 10% DMSO, 40% PEG400,<br>50% Saline                       | Alternative vehicle for compounds with poor water solubility. Toxicity of DMSO should be considered. |                                                                                                     |
| Dosing Volume                                             | 5 - 10 mL/kg                                                                                         | Standard for oral gavage in mice.                                                                   |
| Cmax in mice (Oral)                                       | To be determined by user                                                                             | Requires pharmacokinetic studies.                                                                   |
| Tmax in mice (Oral)                                       | To be determined by user                                                                             | Requires pharmacokinetic studies.                                                                   |
| Oral Bioavailability in mice                              | To be determined by user                                                                             | Requires pharmacokinetic studies.                                                                   |



# **Experimental Protocols Protocol 1: Preparation of AZD2906 Formulation for Oral**

This protocol describes the preparation of a suspension of **AZD2906** in 0.5% methylcellulose. This is a starting point, and solubility and stability should be confirmed.

#### Materials:

Gavage

- AZD2906 powder
- 0.5% (w/v) Methylcellulose in sterile water (or other suitable vehicle)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional)
- Sterile oral gavage needles (20-22 gauge, with a ball tip)
- Sterile syringes (1 mL)

#### Procedure:

- Calculate the required amount of AZD2906: Based on the desired dose (e.g., 1 mg/kg) and the number and average weight of the mice, calculate the total mass of AZD2906 needed.
- Prepare the vehicle: If not already prepared, dissolve methylcellulose in sterile water to a final concentration of 0.5% (w/v).
- Weigh AZD2906: Accurately weigh the calculated amount of AZD2906 powder and place it
  in a sterile microcentrifuge tube.
- Prepare the suspension:



- Add a small volume of the vehicle to the AZD2906 powder to create a paste.
- Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
- If necessary, sonicate the suspension for short intervals in a water bath to aid dispersion.
- Final Concentration: Ensure the final concentration allows for the desired dose to be administered in a volume of 5-10 mL/kg. For example, for a 1 mg/kg dose in a 20 g mouse at a 10 mL/kg volume, the concentration would be 0.1 mg/mL.
- Storage: Prepare the formulation fresh on the day of dosing. Store at room temperature and protect from light. Vortex the suspension immediately before each administration to ensure homogeneity.

## **Protocol 2: Oral Administration of AZD2906 by Gavage**

#### Procedure:

- Animal Handling: Acclimatize mice to handling for several days before the experiment to minimize stress.
- Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the AZD2906 suspension to be administered.
- Preparation for Gavage:
  - Vortex the AZD2906 suspension thoroughly.
  - Draw the calculated volume into a sterile syringe fitted with an appropriately sized oral gavage needle.
- Gavage Procedure:
  - Gently restrain the mouse.
  - Carefully insert the gavage needle into the esophagus. Do not force the needle.



- Slowly dispense the suspension into the stomach.
- Withdraw the needle smoothly.
- Post-Administration Monitoring:
  - Return the mouse to its cage and monitor for any signs of distress or adverse effects.
  - Ensure access to food and water is not restricted unless specified by the experimental design.

## **Visualizations**



#### Experimental Workflow for Oral Administration of AZD2906

#### Formulation Preparation



#### Oral Administration



Click to download full resolution via product page

Caption: Workflow for **AZD2906** preparation and oral administration.



#### Glucocorticoid Receptor (GR) Signaling Pathway



Click to download full resolution via product page

Caption: AZD2906 activates the GR signaling pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD2906 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of AZD2906 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666212#preparing-azd2906-for-oral-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com